1-Boc-2-Methoxy-Azepan

Übersicht

Beschreibung

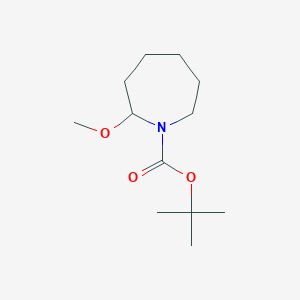

tert-butyl 2-methoxyazepane-1-carboxylate is a chemical compound with the molecular formula C11H21NO3. It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle. The “Boc” in its name refers to the tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

-

Synthesis of Functionalized Compounds

- Tert-butyl esters, including tert-butyl 2-methoxyazepane-1-carboxylate, are widely used as intermediates in the synthesis of various functionalized compounds. They can be converted into acids or amines through hydrolysis or aminolysis, respectively.

- For example, reactions involving tert-butyl esters with chlorinating agents like SOCl₂ yield acid chlorides, which can subsequently react with alcohols or amines to form esters and amides in high yields .

-

Use in Polymer Chemistry

- The compound can serve as a building block for the synthesis of polymers. Its reactivity allows it to be incorporated into polymer backbones, facilitating the development of functionalized polymeric materials .

- Case studies have demonstrated the use of poly(acryloyl hydrazide) as a scaffold for preparing functional polymers where tert-butyl esters play a crucial role in post-polymerization modifications .

Medicinal Chemistry

-

Drug Development

- Tert-butyl 2-methoxyazepane-1-carboxylate has potential applications in drug discovery, particularly in the design of novel pharmaceuticals targeting various biological pathways.

- Its structural features may enhance the bioavailability and efficacy of therapeutic agents. For instance, derivatives of azepanes have been explored for their activity against neurological disorders .

- Prodrug Formulation

Case Studies

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

tert-butyl 2-methoxyazepane-1-carboxylate can be synthesized through a multi-step process. One common method involves the protection of azepane with a Boc group, followed by the introduction of a methoxy group at the 2-position. The reaction conditions typically involve the use of organic solvents, such as dichloromethane, and reagents like di-tert-butyl dicarbonate for the Boc protection and sodium hydride for the methoxylation.

Industrial Production Methods

Industrial production of tert-butyl 2-methoxyazepane-1-carboxylate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

tert-butyl 2-methoxyazepane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The Boc group can be removed under acidic conditions to yield the free amine.

Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Acidic conditions using trifluoroacetic acid.

Substitution: Nucleophiles like halides or amines under basic conditions.

Major Products

Oxidation: Formation of 2-oxo-azepane derivatives.

Reduction: Formation of 2-methoxy-azepane.

Substitution: Formation of various substituted azepane derivatives.

Wirkmechanismus

The mechanism of action of tert-butyl 2-methoxyazepane-1-carboxylate involves its ability to act as a versatile intermediate in organic synthesis. The Boc protecting group can be selectively removed under acidic conditions, allowing for further functionalization of the azepane ring. The methoxy group provides additional reactivity, enabling various chemical transformations.

Vergleich Mit ähnlichen Verbindungen

tert-butyl 2-methoxyazepane-1-carboxylate can be compared with other similar compounds, such as:

1-Boc-azepane: Lacks the methoxy group, making it less reactive in certain chemical transformations.

2-methoxy-azepane: Lacks the Boc protecting group, making it more prone to unwanted reactions.

1-Boc-2-hydroxy-azepane: Contains a hydroxy group instead of a methoxy group, leading to different reactivity and applications.

The uniqueness of tert-butyl 2-methoxyazepane-1-carboxylate lies in its combination of the Boc protecting group and the methoxy group, providing a balance of stability and reactivity that is valuable in synthetic chemistry.

Biologische Aktivität

Tert-butyl 2-methoxyazepane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C12H21NO3

- SMILES : CC(C)(C)C(=O)N1CCCCC1OC

The compound features a tert-butyl group, a methoxy group, and an azepane ring, which contribute to its unique pharmacological properties.

1. Pharmacological Properties

Research indicates that tert-butyl 2-methoxyazepane-1-carboxylate exhibits various pharmacological activities, including:

- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes that play roles in disease processes. For instance, it has shown inhibitory effects on certain proteases involved in bacterial pathogenesis.

- Antiviral Activity : Preliminary studies suggest that the compound may have antiviral properties, particularly against influenza virus neuraminidase. The mechanism involves the disruption of viral replication pathways, which could be valuable in developing antiviral therapies .

2. Cellular Studies

Cell-based assays have demonstrated that tert-butyl 2-methoxyazepane-1-carboxylate can influence cellular processes such as:

- Cell Viability : Using the MTT assay, researchers quantified the cytotoxic effects of the compound on various cell lines. Results indicated a dose-dependent reduction in cell viability at higher concentrations .

- Chloride Secretion Modulation : In studies involving bronchial epithelial cells, the compound was tested for its ability to modulate chloride secretion through CFTR channels. It was found to enhance CFTR activity under specific conditions, indicating potential therapeutic applications in cystic fibrosis .

Table 1: Summary of Biological Activities

Case Study 1: Antiviral Efficacy

In a study investigating the antiviral properties of tert-butyl 2-methoxyazepane-1-carboxylate, researchers treated infected cell cultures with varying concentrations of the compound. The results showed a significant reduction in viral load compared to untreated controls, suggesting that this compound could serve as a lead candidate for antiviral drug development.

Case Study 2: Enzymatic Inhibition

A separate investigation focused on the compound's ability to inhibit specific serine proteases involved in bacterial infection. The study employed kinetic assays to determine IC50 values, revealing that tert-butyl 2-methoxyazepane-1-carboxylate effectively inhibited these enzymes at low micromolar concentrations.

Eigenschaften

IUPAC Name |

tert-butyl 2-methoxyazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-12(2,3)16-11(14)13-9-7-5-6-8-10(13)15-4/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKVVLASJYFAZJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCCC1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101142842 | |

| Record name | 1H-Azepine-1-carboxylic acid, hexahydro-2-methoxy-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101142842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257080-99-1 | |

| Record name | 1H-Azepine-1-carboxylic acid, hexahydro-2-methoxy-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257080-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Azepine-1-carboxylic acid, hexahydro-2-methoxy-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101142842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.